4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a molecular formula of C10H10Cl2N2O. It is known for its diverse chemical properties and applications in various fields, including chemistry, biology, and medicine. This compound is part of the pyrazolone family, which is characterized by a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4,4-dichloro-2,4-dihydro-3H-pyrazol-3-one with methyl and phenyl substituents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the dichloro substituents but shares the core pyrazolone structure.
4,4-Dichloro-2,4-dihydro-3H-pyrazol-3-one: Similar structure but without the methyl and phenyl groups.
Uniqueness
4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both dichloro and phenyl substituents, which confer distinct chemical properties and potential biological activities compared to its analogs .
Properties
CAS No. |
24515-10-4 |
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Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,4-dichloro-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-7-10(11,12)9(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
UJFNZIVFAMOQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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